

Application Notes and Protocols for In Vitro Splicing Assays with Branaplam

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Compound of Interest

Compound Name: Branaplam

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Introduction

Branaplam (LMI070/NVS-SM1) is a small molecule splicing modulator that has demonstrated significant therapeutic potential by altering the pre-mRNA splicing of specific gene transcripts. Initially developed for Spinal Muscular Atrophy (SMA) to promote the inclusion of exon 7 in the Survival of Motor Neuron 2 (SMN2) gene, it has also been investigated for Huntington's Disease (HD) due to its ability to induce the inclusion of a cryptic exon in the Huntingtin (HTT) transcript, leading to the degradation of the mutant HTT protein.[1][2][3][4] This document provides detailed application notes and protocols for conducting in vitro splicing assays to evaluate the efficacy and mechanism of action of **branaplam**.

Mechanism of Action

Branaplam functions by binding to and stabilizing the U1 small nuclear ribonucleoprotein (snRNP) complex at the 5' splice site of the pre-mRNA.[2][3][5] This stabilization enhances the recognition of weak or cryptic splice sites, thereby modulating the outcome of the splicing process. In the case of SMN2, this leads to increased production of the full-length, functional SMN protein.[4][6] For the HTT gene, **branaplam** promotes the inclusion of a novel 115 bp frameshift-inducing exon, which results in the nonsense-mediated decay of the HTT mRNA and a subsequent reduction in HTT protein levels.[1][7][8]

Data Presentation

The following tables summarize the quantitative data on the effects of **branaplam** on SMN2 and HTT splicing from various in vitro studies.

Table 1: Effect of **Branaplam** on SMN2 Splicing

Parameter	Value	Cell Line/System	Reference
EC50 for SMN protein increase	20 nM	Not Specified	[9][10]
EC50 in SMN2 reporter assay	3.5 μ M (for parent compound)	NSC34 motor neuron cells	[11]
EC50 in mouse SMN ELISA assay	0.6 μ M (for parent compound)	Mouse myoblasts	[11]

Table 2: Effect of **Branaplam** on Huntingtin (HTT) Splicing and Expression

Parameter	Value	Cell Line/System	Reference
IC50 for tHTT and mHTT reduction	< 10 nM	Fibroblasts, iPSCs, cortical progenitors, and neurons	[1] [7] [12] [13] [14] [15]
Reduction of HTT transcripts	30% to 95%	SH-SY5Y cells	[16]
Reduction of HTT protein	Up to 55%	SH-SY5Y cells	[16]
Reduction of mHTT protein	Up to 70%	HD patient cell lines	[16]
Amelioration of aberrant splicing in HD	27.6% reduction in absolute inclusion level differences	HD patient fibroblasts	[3]
Amelioration of aberrant splicing in HD	28.6% reduction in absolute inclusion level differences	HD patient iPSC-derived cortical neurons	[3]

Experimental Protocols

This section provides detailed protocols for key experiments to assess the in vitro effects of **branaplam**.

Protocol 1: Culturing and Treatment of Human Induced Pluripotent Stem Cells (iPSCs)

This protocol is adapted from established iPSC culture guidelines and is suitable for maintaining pluripotency and preparing cells for **branaplam** treatment.

Materials:

- Human iPSC line (e.g., from an HD patient or a healthy control)
- Matrigel-coated 6-well plates

- mTeSR™1 or Essential 8™ Medium
- ROCK inhibitor (Y-27632)
- DPBS (without Ca²⁺/Mg²⁺)
- TrypLE™ Express Enzyme
- **Branaplam** stock solution (in DMSO)

Procedure:

- Plate Coating: Coat 6-well plates with Matrigel according to the manufacturer's instructions.
- Cell Thawing and Seeding:
 - Rapidly thaw a vial of iPSCs in a 37°C water bath.
 - Transfer the cells to a 15 mL conical tube containing 5 mL of pre-warmed mTeSR™1/Essential 8™ Medium.
 - Centrifuge at 200 x g for 5 minutes.
 - Resuspend the cell pellet in fresh medium supplemented with 10 µM ROCK inhibitor.
 - Plate the cells onto the Matrigel-coated plate.
- Cell Maintenance:
 - Change the medium daily with fresh mTeSR™1/Essential 8™ Medium (without ROCK inhibitor after the first 24 hours).
 - Passage the cells when colonies become large and start to touch, typically every 4-6 days. Use TrypLE™ Express for dissociation.
- **Branaplam** Treatment:
 - Once iPSCs reach 70-80% confluency, replace the medium with fresh medium containing the desired concentration of **branaplam** (e.g., 0.1 nM to 100 nM). Include a DMSO vehicle

control.

- Incubate the cells for the desired treatment period (e.g., 48-72 hours).
- After incubation, harvest the cells for downstream analysis (RNA or protein extraction).

Protocol 2: Total RNA Extraction using TRIzol Reagent

This protocol describes the extraction of high-quality total RNA from cultured cells for subsequent analysis.[\[12\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Materials:

- TRIzol™ Reagent
- Chloroform
- Isopropanol
- 75% Ethanol (in RNase-free water)
- RNase-free water
- Microcentrifuge tubes

Procedure:

- Cell Lysis:
 - Aspirate the culture medium from the well.
 - Add 1 mL of TRIzol™ Reagent directly to the 6-well plate.
 - Scrape the cells and pipette the lysate up and down several times to homogenize.
 - Transfer the lysate to a microcentrifuge tube.
- Phase Separation:

- Incubate the homogenate for 5 minutes at room temperature.
- Add 0.2 mL of chloroform per 1 mL of TRIzol™ Reagent.
- Shake the tube vigorously for 15 seconds and incubate at room temperature for 2-3 minutes.
- Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into three phases.
- RNA Precipitation:
 - Carefully transfer the upper aqueous phase to a new tube.
 - Add 0.5 mL of isopropanol per 1 mL of TRIzol™ Reagent used.
 - Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C.
- RNA Wash:
 - Discard the supernatant.
 - Wash the RNA pellet with 1 mL of 75% ethanol.
 - Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
- RNA Solubilization:
 - Discard the ethanol wash.
 - Briefly air-dry the pellet for 5-10 minutes.
 - Resuspend the RNA in an appropriate volume of RNase-free water.

Protocol 3: RT-qPCR for Alternative Splicing Quantification

This protocol allows for the quantification of different splice isoforms of a target gene.[\[5\]](#)[\[6\]](#)[\[11\]](#)
[\[21\]](#)[\[22\]](#)

Materials:

- Total RNA sample
- Reverse Transcriptase kit (e.g., GoScript™)
- qPCR Master Mix (e.g., GoTaq® Green Master Mix)
- Primers specific for the different splice isoforms (exon-inclusion and exon-skipping forms) and a housekeeping gene.
- qPCR instrument

Procedure:

- cDNA Synthesis:
 - Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit according to the manufacturer's instructions.
- qPCR Reaction Setup:
 - Prepare the qPCR reaction mix in a total volume of 20 µL:
 - 10 µL 2x qPCR Master Mix
 - 0.5 µL Forward Primer (10 µM)
 - 0.5 µL Reverse Primer (10 µM)
 - 1 µL cDNA template
 - 8 µL Nuclease-free water
- qPCR Cycling Conditions:

- Perform the qPCR with the following cycling conditions (can be optimized):
 - Initial denaturation: 95°C for 2 minutes
 - 40 cycles of:
 - Denaturation: 95°C for 15 seconds
 - Annealing/Extension: 60°C for 1 minute
- Include a melt curve analysis at the end of the run to verify product specificity.
- Data Analysis:
 - Calculate the relative abundance of each splice isoform using the $\Delta\Delta C_t$ method, normalizing to the housekeeping gene. The Percent Splicing Inclusion (PSI) can be calculated as: $PSI = [Inclusion\ isoform] / ([Inclusion\ isoform] + [Skipping\ isoform])$.

Protocol 4: Meso Scale Discovery (MSD) Assay for Huntingtin Protein Quantification

This protocol outlines the steps for quantifying total and mutant Huntingtin protein levels using the MSD platform.[\[10\]](#)[\[16\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)

Materials:

- MSD plates pre-coated with capture antibody (e.g., for total or mutant HTT)
- Cell lysates
- Detection antibody (SULFO-TAG labeled)
- MSD Read Buffer T
- MSD instrument

Procedure:

- Plate Preparation:

- Wash the MSD plates with wash buffer.
- Block the plates with a blocking buffer for 1 hour at room temperature with shaking.
- Sample Incubation:
 - Add 25-50 μ L of cell lysate (diluted in blocking buffer) to each well.
 - Incubate for 1-2 hours at room temperature with shaking.
- Detection Antibody Incubation:
 - Wash the plates three times with wash buffer.
 - Add the SULFO-TAG labeled detection antibody (diluted in blocking buffer).
 - Incubate for 1 hour at room temperature with shaking.
- Reading the Plate:
 - Wash the plates three times with wash buffer.
 - Add 150 μ L of MSD Read Buffer T to each well.
 - Read the plate immediately on an MSD instrument.
- Data Analysis:
 - Quantify the protein levels by comparing the electrochemiluminescence signal to a standard curve generated with recombinant HTT protein.

Protocol 5: Cell Viability Assay using CellTiter-Glo®

This assay determines cell viability by measuring ATP levels and is useful for assessing the cytotoxicity of **branaplam**.[\[1\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[26\]](#)

Materials:

- Cells cultured in opaque-walled 96-well plates

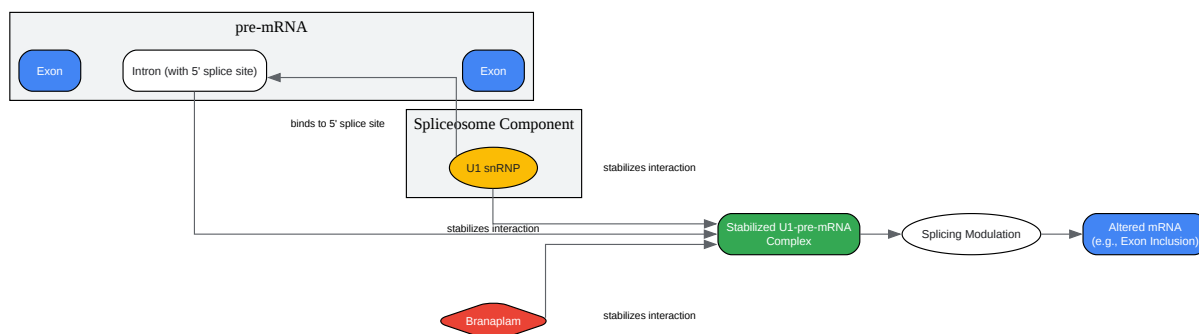
- CellTiter-Glo® Reagent

- Luminometer

Procedure:

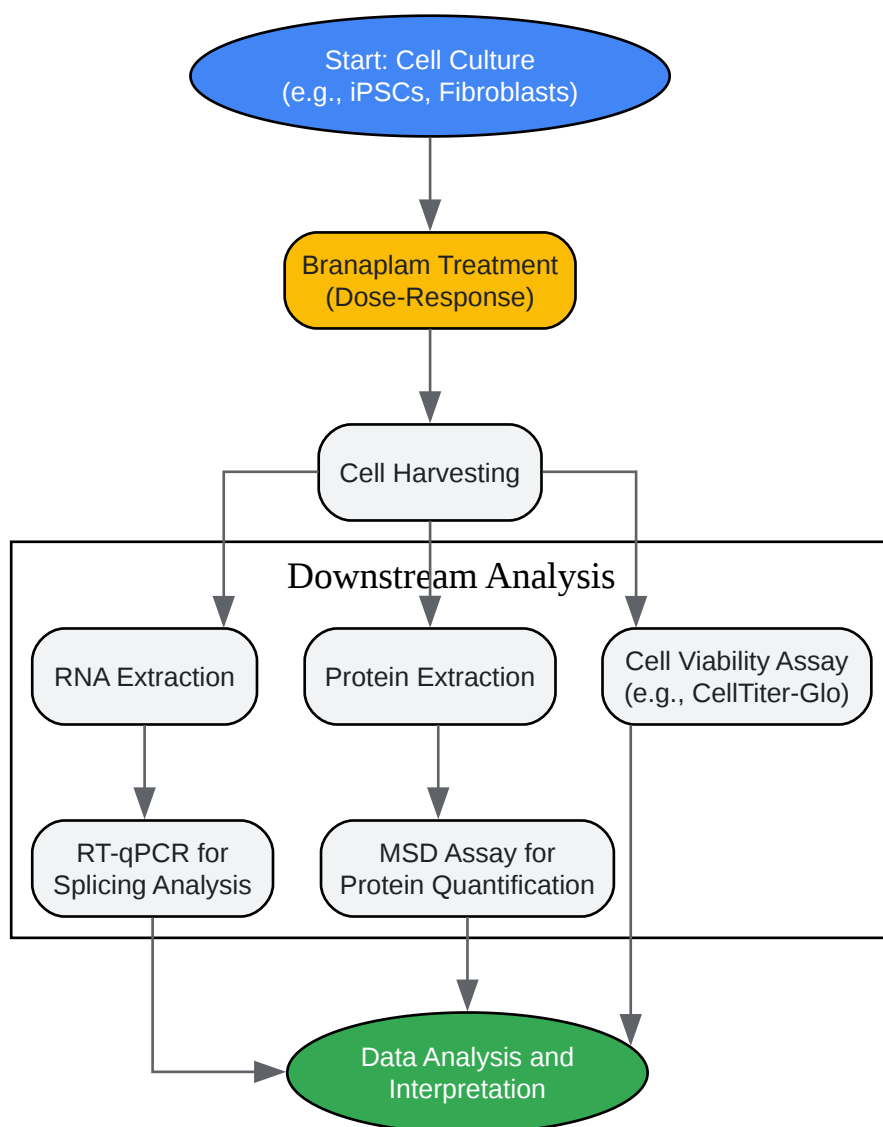
- Cell Plating and Treatment:
 - Plate cells at a density that ensures logarithmic growth for the duration of the experiment.
 - Treat the cells with a range of **branaplam** concentrations and a vehicle control for the desired time period (e.g., 72 hours).
- Assay Procedure:
 - Equilibrate the plate to room temperature for approximately 30 minutes.
 - Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.
 - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measurement:
 - Measure the luminescence using a plate-reading luminometer.
- Data Analysis:
 - Calculate cell viability as a percentage of the vehicle-treated control.

Mandatory Visualizations



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Caption: **Branaplam** stabilizes the U1 snRNP at the 5' splice site, modulating splicing.



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Caption: Workflow for an in vitro splicing assay to evaluate **branaplam**'s effects.

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